molecular formula C22H18FN5O2S B11295492 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11295492
M. Wt: 435.5 g/mol
InChI Key: FAKIAOGAXAARIQ-UHFFFAOYSA-N
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Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pteridine core, which is a bicyclic heterocycle, and is functionalized with fluorophenyl, sulfanyl, and acetamide groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the pteridine core.

    Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pteridine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like nitronium ion (NO2+), sulfonyl chloride (SO2Cl).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and biological pathways involving pteridine derivatives.

    Medicine: Potential therapeutic applications due to its unique functional groups, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pteridine core can mimic natural substrates of certain enzymes, allowing the compound to inhibit or modulate enzyme activity. The fluorophenyl and sulfanyl groups can enhance binding affinity and specificity to the target enzymes or receptors. The acetamide group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its combination of a pteridine core with fluorophenyl, sulfanyl, and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18FN5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H18FN5O2S/c1-14-2-8-17(9-3-14)26-18(29)13-31-22-27-20-19(24-10-11-25-20)21(30)28(22)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

FAKIAOGAXAARIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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